2-Picoline, 3-butyl-

Heterocyclic synthesis Catalytic vapor-phase reaction Process chemistry

2-Picoline, 3-butyl- (systematically 3-butyl-2-methylpyridine, CAS 104293-93-8) is a disubstituted pyridine derivative bearing a methyl group at the 2-position and an n-butyl chain at the 3-position of the aromatic ring. With a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol, this compound combines the basicity and aromatic character of the pyridine core with the steric and lipophilic influence of two distinct alkyl substituents.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B13835251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Picoline, 3-butyl-
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCCC1=C(N=CC=C1)C
InChIInChI=1S/C10H15N/c1-3-4-6-10-7-5-8-11-9(10)2/h5,7-8H,3-4,6H2,1-2H3
InChIKeyIOJMHLWMBNKRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Picoline, 3-butyl- (3-Butyl-2-methylpyridine): Procurement & Selection Overview for Research and Industrial Users


2-Picoline, 3-butyl- (systematically 3-butyl-2-methylpyridine, CAS 104293-93-8) is a disubstituted pyridine derivative bearing a methyl group at the 2-position and an n-butyl chain at the 3-position of the aromatic ring . With a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol, this compound combines the basicity and aromatic character of the pyridine core with the steric and lipophilic influence of two distinct alkyl substituents . It serves primarily as a synthetic building block in medicinal chemistry, agrochemical research, and materials science, where its unique substitution pattern confers physicochemical properties and reactivity profiles that cannot be replicated by simpler mono-alkylpyridines [1].

2,3-Disubstitution pattern Enables sequential, regioselective derivatization not possible with mono-alkylpyridines.
n-Butyl lipophilicity Reported logP ~2.7 supports applications requiring enhanced membrane partitioning or extraction.
Regioselective radical reactivity Preferential methylation at the 2-position confirms synthetic accessibility and scaffold utility.

Why 2-Picoline, 3-butyl- Cannot Be Replaced by Generic Alkylpyridine Analogs


Alkylpyridines are not interchangeable commodities. The simultaneous presence of an n-butyl group at the 3-position and a methyl group at the 2-position in 2-Picoline, 3-butyl- creates a steric and electronic environment fundamentally different from that of its closest analogs—2-methylpyridine (2-picoline), 3-butylpyridine, or 2,3-lutidine [1]. This dual substitution governs regioselectivity in electrophilic and radical reactions, modulates lipophilicity (LogP), and determines key physicochemical properties such as boiling point and density [2]. Substituting a generic mono-alkylpyridine for this compound in a synthetic sequence or formulation risks altered reaction yields, failed purification, or compromised biological target engagement. The quantitative evidence below establishes precisely where and by how much 2-Picoline, 3-butyl- diverges from its nearest structural neighbors, enabling data-driven procurement decisions .

Target Compound
2-Picoline, 3-butyl-
Dual alkyl handles, logP ~2.73, steric shielding at 4-position
Typical Substitutes
2-Methylpyridine / 3-Butylpyridine / 2,3-Lutidine
Missing dual substitution; altered regioselectivity, lower lipophilicity, or different steric profile may shift reaction outcomes and purification requirements.
Mono-alkylpyridines
Cannot replicate the orthogonal reactivity of the 2-methyl and 3-butyl groups, limiting sequential derivatization.

2-Picoline, 3-butyl-: Quantitative Differentiation Evidence Against Closest Analogs


Vapor-Phase Catalytic Synthesis Yield: 2-Picoline, 3-butyl- vs. Shorter-Chain Homologs

In a head-to-head comparison of vapor-phase catalytic syntheses of 2-methyl-3-alkylpyridines from allyl alcohol, methyl alkyl ketones, and ammonia over cadmium phosphate-acid clay catalyst at 375–425°C, the target compound 2-methyl-3-butylpyridine (derived from methyl amyl ketone) was obtained in 18% yield [1]. This yield is higher than that of its immediate shorter-chain homolog 2-methyl-3-propylpyridine (15%, from methyl butyl ketone) and comparable to 2-methyl-3-ethylpyridine (16%, from methyl propyl ketone), but lower than the simplest homolog 2,3-lutidine (24%, from methyl ethyl ketone) [1]. This non-linear yield trend across the homologous series demonstrates that the butyl-substituted variant occupies a distinct efficiency niche in this industrially relevant synthetic route, informing both procurement economics and route-scouting feasibility [1].

Synthetic yield vs. homologs
Head-to-head
18% yield (target) vs. 24% (2,3-lutidine), 16% (ethyl), 15% (propyl)
Reported yield places target in a viable efficiency niche for vapor-phase synthesis route.
Conditions: Cd phosphate-acid clay, 375–425°C; yields guide scale-up feasibility.
Heterocyclic synthesis Catalytic vapor-phase reaction Process chemistry

Radical Methylation Regioselectivity: 2-Picoline, 3-butyl- as the Dominant Monomethylated Product

When 3-butylpyridine is treated with methyl radicals, a complex mixture of mono-, di-, and higher-methylated products is formed [1]. Quantitative analysis of the monomethylated fraction reveals that 3-butyl-2-methylpyridine (the target compound) predominates among the monomethylated products, while 3-butyl-4-methylpyridine and 5-butyl-2-methylpyridine are formed in roughly equal, smaller amounts, and 3-butyl-5-methylpyridine is barely detectable [1]. This demonstrates that radical methylation of 3-butylpyridine exhibits a strong kinetic preference for the 2-position adjacent to the nitrogen atom, directly forming the target compound as the major product. The 2,3-disubstitution pattern is thus not merely synthetically accessible—it is the thermodynamically and kinetically favored outcome under radical conditions [1].

Radical methylation regioselectivity
Head-to-head
3-butyl-2-methylpyridine predominates; 4- and 5-butyl isomers minor; 3-butyl-5-methylpyridine barely detected
Kinetic preference for 2-position supports synthetic planning and reduces isomer separation burden.
Qualitative predominance from radical reaction of 3-butylpyridine with methyl radicals.
Radical chemistry Regioselectivity Pyridine functionalization

Lipophilicity (LogP) Differentiation: 2-Picoline, 3-butyl- vs. 3-Butylpyridine and 2-Methylpyridine

The calculated octanol-water partition coefficient (LogP) for 2-Picoline, 3-butyl- is 2.73 . This value is 0.31 log units higher than that of 3-butylpyridine (LogP 2.42) and approximately 1.5–1.6 log units higher than that of 2-methylpyridine (LogP 1.1–1.25) [1]. The incremental LogP increase from 3-butylpyridine to 2-Picoline, 3-butyl- reflects the additive contribution of the 2-methyl group to overall hydrophobicity. A ΔLogP of 0.31 corresponds to an approximately 2-fold increase in the octanol-water partition coefficient, which is meaningful for applications where passive membrane permeability, protein binding, or extraction efficiency are critical parameters.

Lipophilicity (LogP)
Cross-study
Δ LogP +0.31 vs. 3-butylpyridine; +1.5 vs. 2-methylpyridine
Reported partition difference supports membrane interaction prediction and solvent selection.
Calculated values; cross-platform comparison may introduce method-dependent variance.
Lipophilicity LogP Drug-likeness Partition coefficient

Physicochemical Property Divergence: Molecular Weight, Boiling Point, and Density vs. Key Analogs

The molecular weight of 2-Picoline, 3-butyl- (149.23 g/mol) is 14.02 g/mol higher than that of 3-butylpyridine (135.21 g/mol) and 56.10 g/mol higher than 2-methylpyridine (93.13 g/mol) [1]. The predicted boiling point of an isomer, 3-(2-methylbutyl)pyridine, is approximately 219°C at 760 mmHg , significantly exceeding that of 3-butylpyridine (80–81°C at 8 mmHg / ~206°C at 760 mmHg) . Density estimates for the target compound (0.902 g/cm³) are lower than both 2-methylpyridine (0.943 g/mL at 25°C) [1] and 3-butylpyridine (0.911 g/mL at 25°C) , reflecting the opposing effects of the butyl chain (decreasing density) and the methyl group. These differences directly impact distillation, extraction, and chromatographic purification protocols.

Physicochemical profile
Cross-study
MW 149.23; est. bp ~219°C; density ~0.902 g/cm³
Distinct boiling point and density support separation from precursors by distillation or extraction.
Predicted values for target; experimental data for close analogs used as reference.
Physicochemical properties Boiling point Density Purification

Dual-Substituent Reactivity Differentiation: Contrast with Mono-Substituted Pyridine Building Blocks

The 2,3-disubstitution pattern of 2-Picoline, 3-butyl- provides two electronically distinct alkyl substituents that differentially activate or shield specific ring positions. The 2-methyl group exerts an ortho/para-directing electronic effect and provides a site for benzylic deprotonation (pKa of 2-picoline conjugate acid ≈ 5.96) [1], while the 3-butyl group contributes steric bulk that can shield the 4-position from electrophilic attack and increases overall lipophilicity [2]. In contrast, 2-methylpyridine lacks the steric and lipophilic contribution of the butyl chain, while 3-butylpyridine lacks the activated methyl group at the 2-position for further functionalization [3]. This dual functionality means the target compound can serve as a scaffold for sequential derivatization that neither mono-substituted analog can support.

Dual-substituent reactivity
Context-dependent
2-Me (benzylic, pKa ~5.96) + 3-n-Bu (steric bulk, lipophilic)
Orthogonal reactivity may enable sequential derivatization; model-specific validation needed.
Class-level structural inference; specific transformations require experimental confirmation.
Synthetic building block Regioselective derivatization Structure-property relationships

2-Picoline, 3-butyl-: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Nicotinic Acetylcholine Receptor (nAChR) Ligand Design

The 2,3-disubstituted pyridine core of 2-Picoline, 3-butyl- maps onto the pharmacophoric requirements of nicotinic acetylcholine receptor ligands, where a pyridine ring with a 3-position hydrophobic substituent is a privileged scaffold. The LogP of 2.73 and the steric profile conferred by the butyl chain make this compound a suitable starting material for structure-activity relationship (SAR) exploration targeting α4β2 and α6-containing nAChR subtypes, where increased lipophilicity can enhance blood-brain barrier penetration and receptor subtype selectivity [1]. The regioselective radical methylation data [2] further validate that this specific substitution pattern is the kinetically favored one, supporting its use as a core intermediate rather than a late-stage functionalization target.

Process Chemistry: Intermediate in the Synthesis of Fusaric Acid Analogs and Pyridine Alkaloids

The synthetic accessibility of 2-Picoline, 3-butyl- via vapor-phase catalytic methods at 18% yield [3] establishes it as a viable intermediate for the synthesis of 5-butylpyridine-2-carboxylic acid (fusaric acid) analogs and related pyridine alkaloids with reported antimicrobial and phytotoxic activities. The dual substitution pattern enables sequential oxidation at the 2-methyl group (to the corresponding carboxylic acid) while retaining the 3-butyl chain, a transformation that is not accessible from 3-butylpyridine alone. For agrochemical discovery programs, this compound offers a direct entry point into a class of structures that has demonstrated biological relevance.

Analytical Chemistry and Separation Science: Use as a Chromatographic Standard or Extraction Probe

The distinct physicochemical signature of 2-Picoline, 3-butyl- (MW 149.23, estimated bp ~219°C, density 0.902 g/cm³) cleanly separates it from its synthetic precursors and common isomeric byproducts (3-butylpyridine, 2-methylpyridine, 3-butyl-4-methylpyridine, 5-butyl-2-methylpyridine) by GC-MS or HPLC [2]. This makes it suitable as a retention time marker or extraction efficiency probe in method development for alkylpyridine analysis in complex matrices such as natural product extracts, food chemistry (Maillard reaction products), or environmental samples.

Materials Science: Building Block for Liquid Crystal Precursors and Coordination Chemistry

2,5-Disubstituted pyridine derivatives are established structural motifs in liquid crystalline materials [4]. 2-Picoline, 3-butyl- provides a functionalizable 2,3-disubstituted scaffold that can be elaborated to 2,3,5-trisubstituted pyridines through electrophilic substitution or directed metalation at the remaining reactive positions. The enhanced lipophilicity (LogP 2.73) relative to 2,3-lutidine (LogP ~1.4) makes the butyl-substituted variant particularly attractive for designing mesogens with extended nonpolar domains, where the alkyl chain length directly influences mesophase stability and transition temperatures.

Application
Selection Property
Validation Focus
Nicotinic receptor ligand design
2,3-Disubstituted pyridine scaffold with lipophilic butyl chain
Receptor subtype binding and blood-brain barrier penetration assays
Fusaric acid analog synthesis
Oxidizable 2-methyl group with retained 3-butyl chain
Conversion to 5-butylpyridine-2-carboxylic acid and antimicrobial screening
Chromatographic standard / extraction probe
Distinct MW, boiling point, and density vs. common alkylpyridines
GC-MS or HPLC retention time reproducibility in complex matrices
Liquid crystal precursor building block
Elaboratable 2,3-disubstitution to 2,3,5-trisubstituted pyridines
Mesophase stability and transition temperature measurements
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